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Compound of Interest

Compound Name:
1-(Piperidin-4-

ylcarbonyl)piperidine

Cat. No.: B1586639 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 1-(Piperidin-4-
ylcarbonyl)piperidine

Foreword: This document provides a comprehensive technical analysis of the spectroscopic

characteristics of 1-(Piperidin-4-ylcarbonyl)piperidine. As experimentally derived spectra for

this specific compound are not widely available in peer-reviewed literature or public databases,

this guide has been constructed based on predictive models and foundational spectroscopic

principles, corroborated by data from analogous structures. This predictive approach is

designed to offer researchers, scientists, and drug development professionals a robust and

scientifically grounded framework for the identification and characterization of this molecule.

Introduction and Molecular Overview
1-(Piperidin-4-ylcarbonyl)piperidine is a chemical entity featuring two piperidine rings linked

by a tertiary amide functional group. The piperidine motif is a cornerstone in medicinal

chemistry, appearing in a vast number of pharmaceutical agents and natural alkaloids due to its

favorable physicochemical properties and ability to serve as a versatile scaffold.[1]

Understanding the spectroscopic signature of this compound is crucial for synthesis

confirmation, purity assessment, and metabolic studies.

Molecular Properties:

Molecular Formula: C₁₁H₂₀N₂O
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Molecular Weight: 196.29 g/mol

Exact Mass: 196.15756 Da

The structure consists of a piperidin-4-yl group attached via its C4 position to the carbonyl

carbon of an amide, whose nitrogen is part of a second piperidine ring. This arrangement

results in one secondary amine (in the piperidin-4-yl moiety) and one tertiary amide.

Molecular Structure Diagram
The diagram below illustrates the chemical structure of 1-(Piperidin-4-ylcarbonyl)piperidine
with atom numbering for the purpose of spectroscopic assignment.

Caption: Structure of 1-(Piperidin-4-ylcarbonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. Due to the partial double-bond character of the C-N amide bond, hindered

rotation can lead to broadened signals or even distinct sets of signals for the N'-piperidine ring

protons and carbons, particularly at lower temperatures.[2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show several overlapping multiplets in the aliphatic

region. The protons on carbons adjacent to nitrogen atoms and the carbonyl group will be the

most deshielded.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 3.5 - 3.7 m (broad) 4H H2', H6'

Protons α to the

amide nitrogen

are deshielded.

Broadness due

to hindered

rotation.

~ 3.1 - 3.3 m 2H H2 (eq), H6 (eq)

Equatorial

protons α to the

secondary amine

nitrogen.

~ 2.6 - 2.8 m 3H
H2 (ax), H6 (ax),

H4

Axial protons α

to the amine

nitrogen and the

methine proton α

to the carbonyl.

~ 1.8 - 2.0 m 4H H3, H5

Protons β to the

secondary amine

nitrogen and the

carbonyl group.

~ 1.5 - 1.7 m (broad) 6H H3', H4', H5'

Protons on the

N-acyl piperidine

ring.

~ 1.5 (variable) br s 1H NH

The amine

proton signal is

typically broad

and its position is

solvent-

dependent.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon is

the most deshielded and serves as a key diagnostic signal.

Chemical Shift (δ, ppm) Assignment Rationale

~ 173.5 C=O
Typical range for a tertiary

amide carbonyl carbon.[3]

~ 47.0 C2', C6'

Carbons α to the amide

nitrogen. May appear as two

signals.[2]

~ 45.5 C2, C6
Carbons α to the secondary

amine nitrogen.

~ 42.0 C4
Methine carbon α to the

carbonyl group.

~ 29.5 C3, C5
Carbons β to the secondary

amine nitrogen.

~ 26.0 C3', C5'
Carbons β to the amide

nitrogen.

~ 24.5 C4'
Carbon γ to the amide

nitrogen.

Standard Protocol for NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of 1-(Piperidin-4-ylcarbonyl)piperidine is expected to

be the strong amide carbonyl (C=O) stretch.

Predicted Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~ 3320 Medium N-H Stretch
Characteristic of a

secondary amine.

2940 - 2850 Strong Aliphatic C-H Stretch

Symmetrical and

asymmetrical

stretching of CH₂

groups in the

piperidine rings.[4]

1645 Strong C=O Stretch (Amide I)

The most intense and

diagnostic peak for

the tertiary amide

functional group.[5][6]

~ 1450 Medium
CH₂ Scissoring

(Bending)

Deformation vibration

of the methylene

groups.

~ 1230 Medium C-N Stretch

Stretching vibration of

the amine and amide

C-N bonds.

Standard Protocol for ATR-FTIR Spectroscopy
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact

between the sample and the crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, by extension, the molecular

formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition, while tandem MS (MS/MS) reveals structural information through fragmentation

analysis.

Predicted Mass Spectrometric Data
Monoisotopic Mass: 196.1576 Da

Calculated m/z for [M+H]⁺: 197.1649 Da

Calculated m/z for [M+Na]⁺: 219.1468 Da

Predicted Fragmentation Pathway (ESI-MS/MS)
In positive-ion electrospray ionization (ESI), the molecule will readily protonate at the more

basic secondary amine nitrogen. Collision-induced dissociation (CID) of the [M+H]⁺ precursor

ion is predicted to proceed via cleavage adjacent to the carbonyl group and through

fragmentation of the piperidine rings.[7][8]

Major Fragments

[M+H]⁺
m/z = 197.16

m/z = 112.08
(Piperidinyl-methanone ion)- C₅H₁₁N

m/z = 86.09
(Piperidine ion)

- C₆H₉NO

m/z = 84.08
(Protonated Piperidine)

- CO
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Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Standard Protocol for LC-MS (ESI) Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable

solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote

protonation.

Chromatography (Optional but Recommended): Inject the sample into a Liquid

Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample

purity before it enters the mass spectrometer.

Ionization: The eluent from the LC is directed into an Electrospray Ionization (ESI) source

operating in positive ion mode.

MS Full Scan: Perform a full scan analysis (e.g., over a mass range of m/z 50-500) to detect

the protonated molecular ion [M+H]⁺.

Tandem MS (MS/MS): In a separate run or using a data-dependent acquisition method,

select the [M+H]⁺ ion (m/z 197.16) as the precursor for collision-induced dissociation (CID)

with an inert gas (e.g., nitrogen or argon) to generate a product ion spectrum.

Data Analysis: Analyze the resulting spectra to confirm the mass of the parent ion and to

interpret the fragmentation pattern for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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